N,N-dimethyl-4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide
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Description
Scientific Research Applications
Photodynamic Therapy Application
A study has highlighted the potential of a new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing Schiff base, for photodynamic therapy. This compound exhibits good fluorescence properties, a high singlet oxygen quantum yield, and an appropriate photodegradation quantum yield, making it a promising candidate for Type II photosensitizers in cancer treatment. The compound's exceptional properties suggest it has remarkable potential for use in photodynamic therapy, a technique that employs light-sensitive compounds to produce reactive oxygen species that can kill cancer cells or inhibit tumor growth (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another research focus has been on the compound's role as an inhibitor of human carbonic anhydrase isozymes. Sulfonamides incorporating various moieties, including the 1,3,4-thiadiazolyl group, have been investigated for their inhibitory activity against carbonic anhydrase isoforms, such as CA I, II, IX, and XII. These enzymes are involved in various physiological processes, including pH regulation and CO2 transport. Inhibitors targeting these enzymes can have therapeutic applications in treating conditions like glaucoma, epilepsy, obesity, and cancer. Some of the synthesized compounds demonstrated significant inhibition, particularly against the tumor-associated isoforms CA IX and XII, indicating their potential as therapeutic agents (Alafeefy et al., 2015).
properties
IUPAC Name |
N,N-dimethyl-4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-12-18-19-16(25-12)14-5-4-10-21(11-14)17(22)13-6-8-15(9-7-13)26(23,24)20(2)3/h6-9,14H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBUNGUXILBDLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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